molecular formula C24H23N3O6S B12470490 N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

Cat. No.: B12470490
M. Wt: 481.5 g/mol
InChI Key: GEZCYGOVHNOXNN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a quinoxaline moiety, and methoxy substituents on the phenyl ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,5-dimethoxyaniline with a sulfonyl chloride derivative to form the benzenesulfonamide intermediate. This intermediate is then reacted with a quinoxaline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the quinoxaline moiety can produce dihydroquinoxaline compounds.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
  • N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C24H23N3O6S/c1-32-17-12-13-22(33-2)21(14-17)27(34(30,31)18-8-4-3-5-9-18)16-24(29)26-15-23(28)25-19-10-6-7-11-20(19)26/h3-14H,15-16H2,1-2H3,(H,25,28)

InChI Key

GEZCYGOVHNOXNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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